7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine
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Overview
Description
7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, this compound can disrupt essential biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antimicrobial and anticancer activities.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Exhibits promising antimicrobial properties.
7-Phenylpyrazolo[1,5-a]pyrimidine: Demonstrates significant antitumor activity.
Uniqueness
7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound in scientific research .
Properties
IUPAC Name |
7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6S/c1-14-7-11-6-10-3-4(2-8)5(9)13(6)12-7/h3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSRRBVHLUJJFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384194 |
Source
|
Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-64-9 |
Source
|
Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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